molecular formula C9H15N B13158537 1-Ethynyl-4-methylcyclohexan-1-amine

1-Ethynyl-4-methylcyclohexan-1-amine

Cat. No.: B13158537
M. Wt: 137.22 g/mol
InChI Key: PPPPEFKTOBTWDS-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methylcyclohexan-1-amine is an organic compound with the molecular formula C9H15N It is a derivative of cyclohexanamine, characterized by the presence of an ethynyl group and a methyl group on the cyclohexane ring

Preparation Methods

The synthesis of 1-Ethynyl-4-methylcyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and methyl groups.

    Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide in the presence of a base.

    Amination: The final step involves the conversion of the ketone to an amine, typically through reductive amination using an amine source and a reducing agent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethynyl-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, or reduce the amine to an amine salt.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form saturated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

1-Ethynyl-4-methylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Ethynyl-4-methylcyclohexan-1-amine can be compared with other cyclohexanamine derivatives, such as:

    Cyclohexanamine: Lacks the ethynyl and methyl groups, resulting in different chemical properties and reactivity.

    1-Ethynylcyclohexan-1-amine: Similar structure but without the methyl group, affecting its steric and electronic properties.

    4-Methylcyclohexan-1-amine: Lacks the ethynyl group, leading to different reactivity and applications.

The presence of both the ethynyl and methyl groups in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-ethynyl-4-methylcyclohexan-1-amine

InChI

InChI=1S/C9H15N/c1-3-9(10)6-4-8(2)5-7-9/h1,8H,4-7,10H2,2H3

InChI Key

PPPPEFKTOBTWDS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C#C)N

Origin of Product

United States

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